
8-Quinolinolium 1'-hydroxy-2'-naphthoate, copper (II) chelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate is a coordination complex that involves copper (II) ions chelated by 8-quinolinolium and 1’-hydroxy-2’-naphthoate ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate typically involves the reaction of 8-quinolinolium with 1’-hydroxy-2’-naphthoic acid in the presence of copper (II) ions. The reaction is carried out under controlled conditions to ensure the formation of the desired chelate complex. The process may involve the following steps:
Preparation of Ligands: 8-quinolinolium and 1’-hydroxy-2’-naphthoic acid are prepared separately.
Chelation Reaction: The ligands are mixed with a copper (II) salt (e.g., copper sulfate) in a suitable solvent (e.g., ethanol or water) under reflux conditions.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the pure chelate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include automated systems for mixing, heating, and purification to ensure consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the copper (II) ion to copper (I) or elemental copper.
Substitution: The ligands in the chelate can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions may involve reagents like ammonia or other chelating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized quinoline derivatives, while reduction may produce copper (I) complexes .
Wissenschaftliche Forschungsanwendungen
8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Explored for its anticancer properties and potential use in cancer therapy.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
Wirkmechanismus
The mechanism of action of 8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate involves its ability to chelate metal ions and interact with biological molecules. The compound can:
Chelate Metal Ions: The quinoline and naphthoate ligands form stable complexes with metal ions, which can inhibit the activity of metalloenzymes.
Generate Reactive Oxygen Species (ROS): The copper (II) ion can participate in redox reactions, generating ROS that can damage cellular components.
Interact with DNA: The compound can intercalate into DNA, disrupting its structure and function, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate can be compared with other similar compounds, such as:
8-Quinolinolium Salicylate, Copper (II) Chelate: Similar in structure but with salicylate as the ligand, known for its antifungal properties.
Copper (II) 8-Quinolinolate: Another copper (II) chelate with quinoline ligands, used for its antimicrobial properties.
The uniqueness of 8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate lies in its specific ligand combination, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
63717-35-1 |
|---|---|
Molekularformel |
C40H24CuN2O6 |
Molekulargewicht |
692.2 g/mol |
IUPAC-Name |
copper;3-quinolin-8-yloxycarbonylnaphthalen-1-olate |
InChI |
InChI=1S/2C20H13NO3.Cu/c2*22-17-12-15(11-14-5-1-2-8-16(14)17)20(23)24-18-9-3-6-13-7-4-10-21-19(13)18;/h2*1-12,22H;/q;;+2/p-2 |
InChI-Schlüssel |
GIQVGBDGYSGPFF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2[O-])C(=O)OC3=CC=CC4=C3N=CC=C4.C1=CC=C2C(=C1)C=C(C=C2[O-])C(=O)OC3=CC=CC4=C3N=CC=C4.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


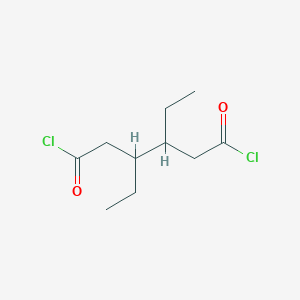
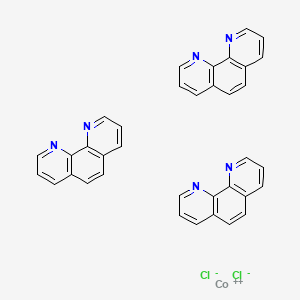
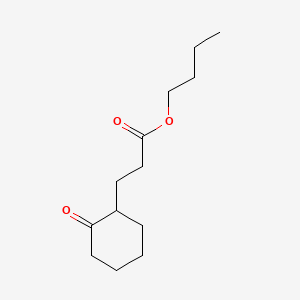
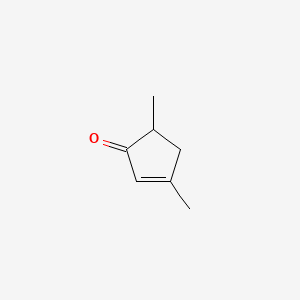
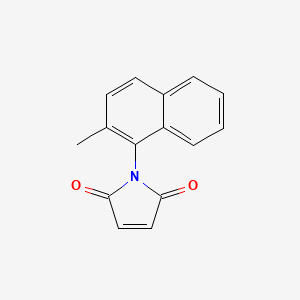
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)


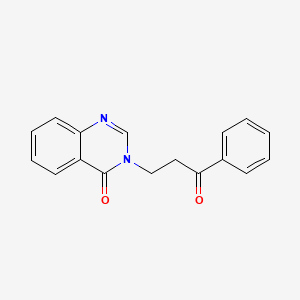

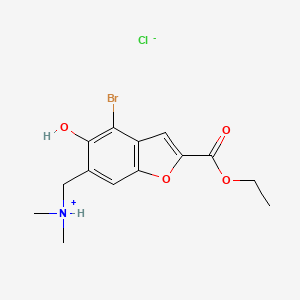
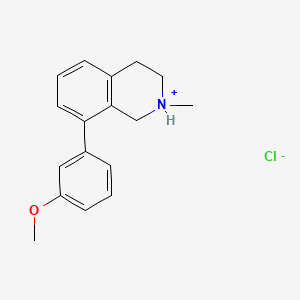
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)
